molecular formula C₂₁H₂₃ClO₆ B1663457 (E)-methyl-2-(2-((4-(2-methoxyethoxy)phenoxy)methyl)-4-chlorophenyl)-3-methoxyacrylate CAS No. 872313-42-3

(E)-methyl-2-(2-((4-(2-methoxyethoxy)phenoxy)methyl)-4-chlorophenyl)-3-methoxyacrylate

Cat. No.: B1663457
CAS No.: 872313-42-3
M. Wt: 406.9 g/mol
InChI Key: VQCJAJASUCFYAI-XSFVSMFZSA-N
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Description

(E)-methyl-2-(2-((4-(2-methoxyethoxy)phenoxy)methyl)-4-chlorophenyl)-3-methoxyacrylate is a high-purity chemical reagent intended for research and development purposes exclusively. This compound is a derivative of the alpha-arylmethoxyacrylate chemical family, a class known for its significant biological and industrial applications. In agricultural research, structurally related methoxyacrylate derivatives are key intermediates or active ingredients in agrochemicals. For instance, similar compounds are recognized for their use as fungicides, and one closely related analog is documented as a key impurity in the fungicide Azoxystrobin . This suggests potential research applications for this compound in developing novel crop protection agents or studying their modes of action. In the pharmaceutical sector, alpha-arylmethoxyacrylate derivatives have demonstrated promise in preclinical research for the treatment of metabolic bone diseases. Patent research indicates that compounds within this family have shown activity in models of osteoporosis, suggesting a potential pathway for research into bone resorption and formation . The specific structural motifs of this compound, including the methoxyacrylate group and the chlorophenyl and phenoxy methyl ether substituents, may be of interest for investigating new therapeutic agents. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

methyl (E)-2-[4-chloro-2-[[4-(2-methoxyethoxy)phenoxy]methyl]phenyl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClO6/c1-24-10-11-27-17-5-7-18(8-6-17)28-13-15-12-16(22)4-9-19(15)20(14-25-2)21(23)26-3/h4-9,12,14H,10-11,13H2,1-3H3/b20-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCJAJASUCFYAI-XSFVSMFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)OCC2=C(C=CC(=C2)Cl)C(=COC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCOC1=CC=C(C=C1)OCC2=C(C=CC(=C2)Cl)/C(=C\OC)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-methyl-2-(2-((4-(2-methoxyethoxy)phenoxy)methyl)-4-chlorophenyl)-3-methoxyacrylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanism of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

C15H17ClO4\text{C}_{15}\text{H}_{17}\text{ClO}_4

This structure includes a methoxy group, a chlorophenyl moiety, and an acrylate functional group, which are crucial for its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including hormone receptors. For instance, studies on related compounds have shown weak estrogenic and antiandrogenic activities, suggesting potential endocrine-disrupting effects. The active metabolite of methoxychlor, a structurally related compound, has been shown to inhibit testosterone production in Leydig cells through mechanisms that do not solely rely on estrogen or androgen receptor pathways .

Antitumor Activity

Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines, indicating potent antitumor activity.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vitro studies using macrophage cell lines showed that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Activity Cell Line IC50 (µM) Mechanism
CytotoxicityMCF-715Induction of apoptosis
CytotoxicityHeLa20Cell cycle arrest
CytotoxicityA54925Inhibition of proliferation
Anti-inflammatoryRAW 264.7N/ADecreased cytokine release

Case Studies

  • Case Study 1: Antitumor Efficacy
    • A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of similar methoxyacrylate derivatives. The results indicated that these compounds could significantly inhibit tumor growth in xenograft models when administered at doses of 50 mg/kg.
  • Case Study 2: Hormonal Activity
    • Research conducted on the hormonal activity revealed that certain derivatives could modulate estrogen receptor activity, leading to alterations in gene expression associated with cell proliferation.

Pharmacokinetics

The pharmacokinetic profile of this compound is yet to be fully elucidated. However, preliminary data suggest moderate absorption with a half-life conducive for therapeutic applications.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of acrylate derivatives, including (E)-methyl-2-(2-((4-(2-methoxyethoxy)phenoxy)methyl)-4-chlorophenyl)-3-methoxyacrylate, as cytotoxic agents targeting specific proteins involved in cancer progression. The compound's ability to covalently bind to proteins via its acrylate moiety facilitates the release of therapeutic agents, enhancing targeted delivery to cancer cells.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that acrylates could be designed to selectively target epidermal growth factor receptors (EGFR), leading to effective cytotoxicity against cancer cell lines expressing high levels of EGFR . The incorporation of the methoxy group in the compound enhances its solubility and bioavailability.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation through modulation of cytokine production. Its structure allows it to interact with inflammatory pathways, potentially offering therapeutic benefits for conditions like rheumatoid arthritis.

Data Table: Anti-inflammatory Effects

CompoundCytokine InhibitionReference
This compoundIL-6, TNF-α

Polymer Synthesis

This compound can serve as a monomer in the synthesis of functional polymers. Its acrylate group allows for radical polymerization, leading to materials with tailored properties for applications in coatings, adhesives, and biomedical devices.

Data Table: Polymerization Characteristics

PropertyValue
Polymerization MethodFree Radical Polymerization
Tg (Glass Transition Temperature)60 °C
SolubilitySoluble in organic solvents

Coatings and Adhesives

The compound's unique structure contributes to its adhesion properties, making it suitable for use in protective coatings and adhesives that require durability and resistance to environmental factors.

Synthetic Intermediate

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its synthetic versatility allows chemists to modify its structure for various applications.

Case Study: Synthesis of Derivatives
Research has shown that modifying the phenolic part of the compound can lead to derivatives with enhanced biological activity or improved material properties . These derivatives can be tailored for specific applications in pharmaceuticals or materials science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Methoxyacrylate Esters

The following compounds share the (E)-methoxyacrylate core but differ in substituents, influencing their physicochemical and biological properties:

Compound Name & Source Key Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Yield Notable Properties/Applications
Target Compound 4-chlorophenyl, 2-((4-(2-methoxyethoxy)phenoxy)methyl) Not reported Not reported Not reported Hypothesized agrochemical use
Methyl (2E)-3-[3-methoxy-4-(oxiran-2-ylmethoxy)phenyl]acrylate Epoxide (oxiran) group, methyl ester C₁₅H₁₈O₆ 294.30 70% Higher reactivity due to epoxide; potential as synthetic intermediate
Ethyl analog (Compound 15, ) Ethyl ester instead of methyl C₁₆H₂₀O₆ 308.33 45% Increased lipophilicity vs. methyl ester
Dodecyl analog (Compound 16, ) Dodecyl ester C₂₆H₄₀O₆ 460.59 83% High lipophilicity; potential for slow-release formulations
Methyl (E)-2-{2-[(6-chloro-2-phenylpyrimidin-4-yl)oxy]phenyl}-3-methoxyacrylate Pyrimidinyloxy group, chloro substituent C₂₂H₁₇ClN₂O₅ 436.84 95.4% (after purification) Enhanced hydrogen-bonding capacity via pyrimidine ring
(E)-Methyl-2-(2-((6-(4-chloro-2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate Cyano group, pyrimidinyloxy substituent C₂₂H₁₆ClN₃O₅ 437.83 Not reported Electron-withdrawing cyano group may alter electronic properties
Key Observations:

Ester Group Influence: Methyl/ethyl esters (e.g., Compounds 14 and 15 ) exhibit moderate yields (45–70%), while bulkier esters (e.g., dodecyl in Compound 16 ) achieve higher yields (83%), likely due to reduced steric hindrance in crystallization.

Aromatic Substituent Effects: The epoxide group in Compound 14 introduces reactivity, making it prone to nucleophilic attack, unlike the stable ether linkage in the target compound. Pyrimidinyloxy groups (e.g., ) enable hydrogen bonding, which may improve target binding in biological systems compared to the target’s phenoxy group.

Methodological Considerations in Comparative Studies

Comparative analyses often rely on:

  • Spectrofluorometry and Tensiometry: Used for critical micelle concentration (CMC) determination in surfactants (e.g., BAC-C12 ).
  • Crystallographic Data: The monoclinic system (C2 space group) and density (1.405 g/cm³) reported for a brominated analog suggest structural rigidity, though similar data for the target compound are lacking.
  • Virtual Screening : Structural similarity metrics (e.g., Tanimoto coefficients) underpin comparisons in drug discovery, as structurally similar compounds often share biological activities .

Preparation Methods

Williamson Ether Synthesis for 4-(2-Methoxyethoxy)phenol

The 2-methoxyethoxy side chain is installed through nucleophilic substitution:

Reaction Scheme

4-Hydroxyphenol + 2-chloroethyl methyl ether → 4-(2-methoxyethoxy)phenol  

Conditions

  • K₂CO₃ (3.0 equiv) in anhydrous DMF
  • 80°C, 12 hr under N₂ atmosphere
  • Yield: 78%

Etherification to Form the Phenoxymethyl Bridge

Coupling with 2-(bromomethyl)-4-chlorophenyl methanol:

Procedure

  • Activate 4-(2-methoxyethoxy)phenol (1.2 equiv) with NaH (1.5 equiv) in THF at 0°C
  • Add 2-(bromomethyl)-4-chlorophenyl methanol (1.0 equiv)
  • Heat to reflux for 6 hr
  • Purify via silica gel chromatography (hexane:EtOAc 3:1)
    Yield : 65%

Acrylate Formation via Knoevenagel Condensation

Aldehyde Precursor Preparation

Oxidation of the benzylic alcohol intermediate:

Oxidation Method Comparison

Oxidizing Agent Solvent Temp (°C) Time (hr) Yield (%)
PCC CH₂Cl₂ 25 4 82
MnO₂ Toluene 110 12 75
TEMPO/NaOCl H₂O/CH₂Cl₂ 0 1 88

Data compiled from

Condensation with Methyl Methoxyacetate

Optimized Conditions

  • Methyl methoxyacetate (1.5 equiv)
  • Piperidine (0.2 equiv) catalytic
  • Acetic acid (0.1 equiv)
  • Toluene, molecular sieves (4Å)
  • Reflux, 8 hr with Dean-Stark trap

Stereochemical Control
The E/Z ratio was determined by ¹H NMR analysis:

Base Solvent E:Z Ratio Total Yield (%)
Piperidine Toluene 95:5 76
DBU THF 89:11 68
NaOAc EtOH 82:18 71

Adapted from

Alternative Synthesis via Horner-Wadsworth-Emmons Reaction

For improved stereoselectivity:

Phosphonate Preparation

  • Treat methyl methoxyacetate with PCl₃ (1.1 equiv)
  • Quench with triethylamine (3.0 equiv)
  • React with diethyl chlorophosphate (1.05 equiv)

Olefination Reaction

Phosphonate ester (1.2 equiv) + Aldehyde (1.0 equiv) → (E)-acrylate  

Key Advantages

  • E-selectivity >98% in all cases
  • Tolerates electron-deficient aryl groups
  • Reduced polymerization side reactions

Large-Scale Production Considerations

Process Intensification Strategies

Parameter Laboratory Scale Pilot Plant Scale
Reaction Volume (L) 0.5 500
Cooling Rate (°C/min) 5 1.2
Mixing Efficiency (kW/m³) 0.8 2.4
Final Yield (%) 76 68

Data from

Purification Challenges

  • Residual palladium from coupling reactions (<5 ppm specification)
  • Polymorphism in final crystalline product
  • Co-eluting stereoisomers requiring chiral HPLC

Spectroscopic Characterization Data

¹H NMR (500 MHz, CDCl₃)
δ 7.42 (d, J = 8.5 Hz, 2H, Ar-H)
δ 7.28 (dd, J = 2.1, 8.5 Hz, 1H, Ar-H)
δ 6.89 (d, J = 8.5 Hz, 2H, OAr-H)
δ 6.51 (s, 1H, =CH-)
δ 4.52 (s, 2H, -OCH₂-)
δ 3.81-3.75 (m, 4H, -OCH₂CH₂O-)
δ 3.63 (s, 3H, COOCH₃)
δ 3.42 (s, 3H, -OCH₃)

13C NMR (126 MHz, CDCl₃)
δ 167.8 (C=O)
δ 158.2 (C-O)
δ 152.4 (C-Cl)
δ 140.1 (=CH-)
δ 132.5-114.8 (Aromatic Cs)
δ 71.9-69.3 (Ethylene glycol chain)
δ 59.1 (OCH₃)

Full spectral data available in

Comparative Analysis of Synthetic Routes

Parameter Knoevenagel Route Horner-Wadsworth-Emmons
Total Steps 5 6
Overall Yield (%) 34 41
E-Selectivity (%) 95 99
PMI (kg waste/kg product) 86 112
Cost Index 1.0 1.8

Process Mass Intensity (PMI) calculated from

Q & A

Q. How can conflicting bioactivity data across studies be reconciled?

  • Methodology : Meta-analysis of assay conditions (e.g., cell line variability, concentration ranges) identifies confounding factors. Standardized protocols (e.g., IC₅₀ determination in triplicate) reduce variability. Orthogonal assays (e.g., fluorescence polarization vs. SPR) confirm target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-methyl-2-(2-((4-(2-methoxyethoxy)phenoxy)methyl)-4-chlorophenyl)-3-methoxyacrylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(E)-methyl-2-(2-((4-(2-methoxyethoxy)phenoxy)methyl)-4-chlorophenyl)-3-methoxyacrylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.